Ethyl 7-hydroxyheptanoate
Description
Ethyl 7-hydroxyheptanoate (CAS: 6149-48-0) is a hydroxy-substituted ester with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol. Structurally, it consists of a seven-carbon aliphatic chain with a hydroxyl group at the terminal position and an ethyl ester moiety. This compound is synthesized via the general method of converting dicarboxylic acid monoethyl esters into ethyl hydroxyalkanoates, as demonstrated in the preparation of this compound from suberic acid monoethyl ester . Key spectral data, such as IR absorption bands at 3349 cm⁻¹ (O–H stretch) and 1734 cm⁻¹ (ester C=O stretch), confirm its functional groups .
Properties
IUPAC Name |
ethyl 7-hydroxyheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQBCZORUIXFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-hydroxyheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
7-hydroxyheptanoic acid+ethanolacid catalystethyl 7-hydroxyheptanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 3-(2-furyl)acrylic acid or its derivatives in the presence of a platinum catalyst and an acid promoter. This process results in the cleavage of the furan ring and the formation of 7-hydroxyheptanoic acid, which is then esterified with ethanol to produce this compound .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 7-hydroxyheptanoic acid and ethanol. This reaction is typical of esters and can be represented as:
ethyl 7-hydroxyheptanoate+wateracid/base7-hydroxyheptanoic acid+ethanol
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 7-hydroxyheptanoic acid and ethanol.
Oxidation: 7-oxoheptanoic acid or 7-ketoheptanoic acid.
Scientific Research Applications
Ethyl 7-hydroxyheptanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a monomer or comonomer in the production of biodegradable polymers such as polyhydroxyalkanoates.
Biological Studies: The compound is used in studies related to metabolic pathways and enzyme activities involving ester hydrolysis and oxidation.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxyheptanoate primarily involves its hydrolysis and oxidation reactions. In biological systems, esterases catalyze the hydrolysis of this compound to produce 7-hydroxyheptanoic acid and ethanol. The hydroxyl group in the molecule can undergo further oxidation to form carboxylic acids, which participate in various metabolic pathways.
Comparison with Similar Compounds
Methyl 7-hydroxyheptanoate (CAS: 14565-11-8)
tert-Butyl 7-hydroxyheptanoate (CID: 54194354)
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS: 1188265-06-6)
- Structure : Contains a 4-methoxyphenyl substituent and dual ketone groups.
- Synthesis : Derived from multi-step organic reactions, with a molecular weight of 292.33 g/mol .
- Applications : Primarily used in specialized organic synthesis for bioactive intermediates .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₁₈O₃ | Not reported | Not reported | Hydroxyl, ester |
| Mthis compound | C₈H₁₆O₃ | 219.9 ± 23.0 | 1.0 ± 0.1 | Hydroxyl, methyl ester |
| tert-Butyl 7-hydroxyheptanoate | C₁₁H₂₂O₃ | Not reported | Not reported | Hydroxyl, tert-butyl ester |
Reactivity and Stability
Biological Activity
Ethyl 7-hydroxyheptanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized through the esterification of 7-hydroxyheptanoic acid with ethanol, typically using an acid catalyst under reflux conditions. The reaction can be summarized as follows:
This compound is characterized by its ethyl ester form, which plays a significant role in its biological interactions and metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Metabolic Pathways
The compound plays a role in various metabolic pathways , particularly those involving ester hydrolysis and oxidation. In biological systems, esterases catalyze the hydrolysis of this compound to yield 7-hydroxyheptanoic acid and ethanol. The hydroxyl group can undergo further oxidation to form carboxylic acids, which are involved in energy metabolism and biosynthetic processes .
The biological activities of this compound are primarily attributed to its interactions with specific molecular targets:
- Enzymatic Interactions : The compound acts as a substrate for various enzymes, influencing metabolic pathways.
- Binding Affinity : The ethyl group enhances lipophilicity, allowing better interaction with cellular membranes and receptors.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues of enzymes, modulating their activity.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. This suggests that the compound could be developed into a natural antimicrobial agent .
Research on Anti-inflammatory Effects
In another study focusing on inflammation, this compound was administered to mice with induced paw edema. Results showed a reduction in swelling by approximately 50% compared to control groups. This supports its potential use in treating inflammatory conditions such as arthritis .
Data Summary Table
Chemical Reactions Analysis
Acid-Catalyzed Rearrangements
Under acidic conditions, the hydroxyl group facilitates carbocation formation, leading to 1,2-hydride or alkyl shifts (see Figure 1) .
Key Observations:
-
Hydride Shift : Protonation of the hydroxyl group generates a carbocation, which undergoes rearrangement to stabilize charge.
-
Methyl Shift : In sterically hindered systems, alkyl groups migrate preferentially.
| Condition | Observation | Major Product |
|---|---|---|
| H₂SO₄, 80°C | 1,2-hydride shift | 6-methylheptanoate derivative |
| HCl, reflux | Methyl group migration | Cyclohexane carboxylate |
Carbonyl-Olefin Metathesis via Photocycloaddition
Ethyl 7-hydroxyheptanoate participates in carbonyl-olefin metathesis through a photocycloaddition-pyrolysis sequence :
Reaction Pathway:
-
Photocycloaddition : UV light induces [2+2] cycloaddition between the carbonyl and olefin groups, forming an oxetane.
-
Pyrolysis : Heating the oxetane results in retro-cycloaddition and fragmentation.
| Step | Conditions | Outcome |
|---|---|---|
| Photocycloaddition | UV light, THF, 25°C | Oxetane intermediate |
| Pyrolysis | 200°C, vacuum | Alkenes and carbonyl products |
Example : Fragmentation yields ethylene and pentanedioic acid derivatives in >80% selectivity .
Oxidation and Reduction Pathways
The hydroxyl group undergoes selective transformations:
Oxidation:
Reduction:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone | Ethyl 7-oxoheptanoate | 70–75% |
| Reduction | NaBH₄, MeOH, 0°C | Heptane-1,7-diol | 85–90% |
Substitution Reactions
The ester group participates in nucleophilic acyl substitution :
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DMF, 60°C | Amide derivatives |
| Alcohols | H₂SO₄, reflux | Transesterification products |
Note : Transesterification with methanol produces mthis compound quantitatively .
Stability and Degradation
This compound exhibits pH-dependent stability:
| pH | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| 7.4 | >120 min | Ester hydrolysis |
| 5.5 | 105 min | Lactonization |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 7-hydroxyheptanoate, and how do reaction conditions influence yield?
- Methodological Answer: this compound is synthesized via enzymatic esterification or chemical catalysis. For example, recombinant hosts expressing fatty acid O-methyltransferases and monooxygenases can convert intermediates like 7-hydroxyheptanoic acid into the ethyl ester under controlled pH (6.5–7.5) and temperature (30–37°C) . Chemical synthesis often employs acid-catalyzed esterification, requiring anhydrous conditions to avoid hydrolysis. Yield optimization involves monitoring reaction progress via GC-MS or HPLC, with typical purity >95% after silica gel chromatography (eluent: 20–40% ethyl acetate in hexane) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer:
- NMR : Key signals include δ 1.26–1.70 (m, CH₂ groups), δ 3.57 (t, CH₂OH), and δ 4.03 (t, COOCH₂) in CDCl₃ .
- HRMS : A molecular ion peak at m/z 174.1256 [M+H]⁺ confirms the molecular formula C₉H₁₈O₃ .
- Elemental Analysis : Carbon (65.31%) and hydrogen (10.96%) content must align with theoretical values to validate purity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer: Silica gel column chromatography with gradient elution (hexane:ethyl acetate) is standard. For scale-up, fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) minimizes thermal degradation. Purity is verified via TLC (Rf ≈ 0.4 in 30% ethyl acetate) .
Advanced Research Questions
Q. How do enzyme kinetics and substrate specificity affect the biocatalytic production of this compound?
- Methodological Answer: Monooxygenases and acetyltransferases exhibit Michaelis-Menten kinetics, with Kₘ values for 7-hydroxyheptanoic acid ranging 0.5–2.0 mM. Competitive inhibition by co-products (e.g., heptanoic acid) necessitates immobilized enzyme systems or fed-batch reactors to sustain activity. Kinetic parameters are derived from Lineweaver-Burk plots .
Q. What computational models predict the stability and reactivity of this compound under varying pH and temperature?
- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model ester bond hydrolysis. Results indicate instability at pH < 4 (protonation of carbonyl oxygen) and pH > 8 (nucleophilic attack by OH⁻). Experimental validation uses accelerated stability testing (40°C/75% RH for 6 months) with HPLC degradation tracking .
Q. How does this compound compare to structural analogs (e.g., methyl or butyl esters) in metabolic pathway efficiency?
- Methodological Answer: Comparative studies in recombinant E. coli show ethyl esters yield 15–20% higher pimelic acid than methyl esters due to reduced steric hindrance. Butyl esters, while stable, exhibit lower aqueous solubility (<1 mg/mL), limiting bioavailability. Data from LC-MS/MS flux analysis and isotopic labeling (¹³C-glucose) quantify pathway intermediates .
Q. What are the challenges in reconciling contradictory data on this compound’s enzymatic conversion rates across studies?
- Methodological Answer: Discrepancies arise from variations in host strain (e.g., Saccharomyces cerevisiae vs. Pseudomonas putida), assay conditions (aerobic vs. anaerobic), or normalization methods (e.g., per-cell vs. per-protein activity). Meta-analysis using standardized units (μmol/min/mg enzyme) and ANOVA identifies strain-specific outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
